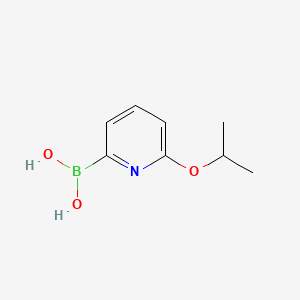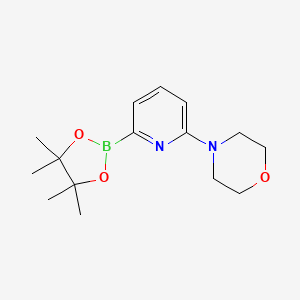
2-Borono-6-trifluoromethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Borono-6-trifluoromethylbenzoic acid is a chemical compound with the CAS Number: 1256345-62-6 . It has a molecular weight of 233.94 and its IUPAC name is 2-(dihydroxyboryl)-6-(trifluoromethyl)benzoic acid .
Molecular Structure Analysis
The linear formula of 2-Borono-6-trifluoromethylbenzoic acid is C8H6BF3O4 . The InChI code is 1S/C8H6BF3O4/c10-8(11,12)4-2-1-3-5(9(15)16)6(4)7(13)14/h1-3,15-16H,(H,13,14) .Wissenschaftliche Forschungsanwendungen
Boron Removal in Water Treatment
- Research on boron removal by reverse osmosis membranes in seawater desalination applications highlights the importance of understanding boron speciation and its transport through membrane technology. This area of study is crucial for ensuring the safety and quality of drinking water, demonstrating boron's relevance in environmental science and engineering (Tu, Nghiem, & Chivas, 2010).
Drug Discovery and Development
- Boronic acids' incorporation into medicinal chemistry has been on the rise due to their potential to enhance drug potency and improve pharmacokinetics. The review on the design and discovery of boronic acid drugs elaborates on the synthesis advancements and the rationale behind boronic acid incorporation, showcasing the breadth of boron's applications in pharmaceuticals (Plescia & Moitessier, 2020).
Environmental and Material Sciences
- Studies on the removal of boron species by layered double hydroxides and their applications in treating water contamination illustrate the versatility of boron compounds in environmental remediation. This research underscores the potential for using boron-based materials to address ecological challenges and improve water quality (Theiss, Ayoko, & Frost, 2013).
Analytical and Biochemical Applications
- The exploration of boronic acid sensors for recognizing various biochemical entities, including carbohydrates and ions, highlights the unique binding properties of boron compounds. These sensors' development is critical for advancements in biochemical analysis, diagnostics, and therapeutic monitoring, pointing to boron's role in innovative scientific tools and applications (Bian et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including 2-Borono-6-trifluoromethylbenzoic acid, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications . The future directions of this compound could involve further exploration of these applications, as well as potential uses in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
Eigenschaften
IUPAC Name |
2-borono-6-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)4-2-1-3-5(9(15)16)6(4)7(13)14/h1-3,15-16H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSDYDOLXOLHPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)C(=O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681536 |
Source


|
| Record name | 2-Borono-6-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Borono-6-trifluoromethylbenzoic acid | |
CAS RN |
1256345-62-6 |
Source


|
| Record name | 2-Borono-6-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Borono-6-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3S,4R,5R)-2-[[amino-(6-hydroxy-6-methylheptan-2-yl)oxy-oxidophosphaniumyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B566664.png)





![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)

